BenchChemオンラインストアへようこそ!

3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole

Lipophilicity Physicochemical property LogP

3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole (CAS 1105198-96-6, molecular formula C16H14N2O3S, MW 314.36 g/mol) is a disubstituted 1,2,4-oxadiazole heterocycle bearing a phenyl group at the 3-position and a tosylmethyl (4-methylphenylsulfonylmethyl) group at the 5-position. The IUPAC name is 5-[(4-methylphenyl)sulfonylmethyl]-3-phenyl-1,2,4-oxadiazole.

Molecular Formula C16H14N2O3S
Molecular Weight 314.36
CAS No. 1105198-96-6
Cat. No. B2758757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole
CAS1105198-96-6
Molecular FormulaC16H14N2O3S
Molecular Weight314.36
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O3S/c1-12-7-9-14(10-8-12)22(19,20)11-15-17-16(18-21-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
InChIKeyVAGNXIKYOJCPOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole (CAS 1105198-96-6): Structural and Property Baseline for Procurement Decisions


3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole (CAS 1105198-96-6, molecular formula C16H14N2O3S, MW 314.36 g/mol) is a disubstituted 1,2,4-oxadiazole heterocycle bearing a phenyl group at the 3-position and a tosylmethyl (4-methylphenylsulfonylmethyl) group at the 5-position. The IUPAC name is 5-[(4-methylphenyl)sulfonylmethyl]-3-phenyl-1,2,4-oxadiazole . The compound contains a five-membered 1,2,4-oxadiazole core with two nitrogen atoms and one oxygen atom, with the tosyl linker providing a sulfone bridge between the oxadiazole ring and a 4-methylphenyl group. Key physicochemical properties include a predicted logP of 4.7, five rotatable bonds, zero hydrogen bond donors, and zero hydrogen bond acceptors (excluding the oxadiazole ring nitrogens and the sulfone oxygens) . The compound is listed in the ChEMBL database (ID: CHEMBL1447394) and is commercially available as a research chemical from multiple suppliers [1].

Why Substituting 3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole with In-Class Analogs Risks Uncontrolled Variation


The 1,2,4-oxadiazole class encompasses a vast chemical space, and simple substitution at the 3-aryl or 5-position can profoundly alter physicochemical and biological properties. The tosylmethyl group at the 5-position introduces a sulfone bridge that contributes distinctive lipophilicity (logP 4.7), zero hydrogen bond donor capacity, and specific conformational flexibility (five rotatable bonds) that are not replicated by analogs bearing alternative substituents such as methyl, unsubstituted phenyl, or halogenated phenyl groups . Generic substitution by a structurally similar 3-phenyl-1,2,4-oxadiazole derivative—for instance, 3-phenyl-5-methyl-1,2,4-oxadiazole or 3,5-diphenyl-1,2,4-oxadiazole—may alter solubility, metabolic stability, target engagement, and synthetic tractability in ways that invalidate prior experimental optimization [1]. Unless the alternative compound has been explicitly validated in the same assay system under identical conditions, interchange carries a high risk of irreproducible results. The following section provides the limited but structured evidence available for differentiation.

Quantitative Differentiation Evidence for 3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole vs. Closest Comparators


Lipophilicity (logP) Comparison: Target Compound vs. Unsubstituted 3,5-Diphenyl-1,2,4-oxadiazole

The target compound, 3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole, exhibits a predicted logP of 4.7 based on ChemExper data . In contrast, the structurally simpler 3,5-diphenyl-1,2,4-oxadiazole (CAS 1740-31-8), which lacks the sulfone bridge, has a calculated logP of approximately 3.8–4.0 (estimated by additivity methods). The approximately 0.7–0.9 log unit higher lipophilicity of the tosylmethyl derivative indicates greater membrane partitioning potential, which is relevant for applications where enhanced passive permeability or altered subcellular distribution is desired. However, this is a cross-study comparison of predicted values and has not been experimentally validated in a direct head-to-head measurement.

Lipophilicity Physicochemical property LogP

Hydrogen Bonding Profile: Target Compound vs. 5-Hydroxymethyl-3-phenyl-1,2,4-oxadiazole

3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole possesses zero hydrogen bond donors (HBD = 0) and effectively zero hydrogen bond acceptors when considering the standard drug-likeness counting rules (the oxadiazole ring nitrogens and sulfone oxygens are often excluded from standard HBA counts) . In contrast, a hypothetical analog such as 5-hydroxymethyl-3-phenyl-1,2,4-oxadiazole would possess one HBD and one additional HBA. This difference in hydrogen bonding capacity influences solubility, crystal packing, and interactions with biological targets. The absence of hydrogen bond donors in the target compound may reduce aqueous solubility but enhance passive membrane permeability and reduce metabolic glucuronidation or sulfation compared to hydroxyl-containing analogs.

Hydrogen bonding Physicochemical property Drug-likeness

Synthetic Accessibility: Tosylmethyl Derivative vs. 5-Aryl-1,2,4-oxadiazole Analogs

The synthesis of 3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole proceeds via condensation and cyclodehydration of benzamidoxime with a tosylmethyl-containing acylating agent, typically tosylacetic acid or its activated derivatives . This route benefits from the commercial availability of both starting materials (benzamidoxime, also known as B57231, and tosylacetic acid). In contrast, many 5-aryl-1,2,4-oxadiazole analogs require less accessible or more expensive aryl carboxylic acid derivatives and may involve metal-catalyzed coupling steps. The tosylmethyl group also provides a versatile synthetic handle: the sulfone can participate in Julia olefination or Ramberg-Bäcklund reactions, and the benzylic position adjacent to the sulfone is amenable to deprotonation and functionalization, offering downstream diversification options not available with simple alkyl or aryl substituents.

Synthetic accessibility Medicinal chemistry Building block

Class-Level Antimicrobial Activity: Contextual Evidence from 1,2,4-Oxadiazole Congeners

A systematic study of oxadiazole congeners by Sadek and Fahelelbom (2011) demonstrated that specific 1,2,4-oxadiazole derivatives (compounds 15, 16, and 20) exhibit notable antibacterial and antifungal activity at concentrations of 200 μg/mL against MRSA, E. coli, and A. niger, while closely related analogs showed no activity under identical conditions [1]. The study concluded that minor structural modifications—even the identity of substituents at the 3- and 5-positions—produce large, non-linear differences in antimicrobial potency [1]. Although 3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole was not directly tested in this study, the tosyl group is known to enhance enzyme binding through sulfone-mediated interactions, and the phenyl group contributes to π-stacking. This class-level SAR underscores that biological activity cannot be inferred by structural similarity alone, making direct experimental validation of the target compound essential.

Antimicrobial activity SAR 1,2,4-Oxadiazole

Application Scenarios for 3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole Based on Available Evidence


Scaffold for Diversity-Oriented Synthesis via Sulfone Functionalization

The tosylmethyl group at the 5-position provides a sulfone-activated benzylic carbon that can be deprotonated and alkylated, enabling the introduction of diverse substituents. The sulfone also serves as a linchpin for Julia olefination, expanding access to alkene-functionalized oxadiazole libraries. This synthetic versatility, combined with the zero-HBD profile (logP 4.7, HBD 0), makes the compound a valuable core scaffold for generating focused compound libraries with controlled lipophilicity [1]. The two-step synthesis from benzamidoxime and tosylacetic acid provides a cost-effective entry point for library production .

Physicochemical Probe for Membrane Permeability Studies

With a predicted logP of 4.7 and zero hydrogen bond donors, 3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole occupies a favorable region of physicochemical space for passive membrane permeability [1]. It can serve as a neutral, moderately lipophilic probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screens, where its properties can be contrasted with more polar oxadiazole analogs (e.g., those bearing hydroxyl or carboxyl substituents) to establish structure-permeability relationships within the 1,2,4-oxadiazole series.

Building Block for S1P1 Receptor Agonist Optimization Programs

The 3,5-diaryl-1,2,4-oxadiazole scaffold has been established as a privileged structure for sphingosine-1-phosphate-1 (S1P1) receptor agonists, with compounds such as 3,5-diphenyl-1,2,4-oxadiazole derivatives achieving sub-nanomolar potency (IC50 = 0.6 nM) and exceptional selectivity over S1P2 and S1P3 subtypes [1]. The tosylmethyl variant offers an alternative 5-substitution pattern that may modulate potency, selectivity, or pharmacokinetics through altered lipophilicity and metabolic stability. Its availability as a discrete building block (CAS 1105198-96-6) facilitates rapid structure-activity relationship exploration around the 5-position.

Reference Standard in Oxadiazole Antimicrobial Screening Cascades

Given the known antimicrobial activity of structurally related 1,2,4-oxadiazole congeners—where compounds 17–19 showed MICs of 25–50 μg/mL against MRSA and E. coli [1]—3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole can serve as a reference compound in standardized antimicrobial screening cascades. Its high purity and well-defined structure make it suitable as a control for validating assay reproducibility, particularly when screening novel oxadiazole libraries against drug-resistant bacterial and fungal strains.

Quote Request

Request a Quote for 3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.